2-(7-Methoxynaphthalen-1-yl)acetyl chloride
Overview
Description
2-(7-Methoxynaphthalen-1-yl)acetyl chloride is an organic compound with the molecular formula C13H11ClO2. It is a derivative of naphthalene, featuring a methoxy group at the 7-position and an acetyl chloride group at the 1-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride typically involves the reaction of 7-methoxy-1-naphthylacetic acid with thionyl chloride. The reaction is carried out at ambient temperature in the presence of a solvent such as chloroform. The general reaction scheme is as follows :
7-Methoxy-1-naphthylacetic acid+Thionyl chloride→2-(7-Methoxynaphthalen-1-yl)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxynaphthalen-1-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 7-methoxy-1-naphthylacetic acid and hydrochloric acid.
Reduction: The compound can be reduced to 2-(7-methoxynaphthalen-1-yl)ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
7-Methoxy-1-naphthylacetic acid: Formed by hydrolysis.
2-(7-Methoxynaphthalen-1-yl)ethanol: Formed by reduction.
Scientific Research Applications
2-(7-Methoxynaphthalen-1-yl)acetyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(7-Methoxynaphthalen-1-yl)acetyl chloride is primarily related to its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 7-methoxy-1-naphthylacetyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(7-Methoxynaphthalen-1-yl)acetic acid: The parent acid from which the acetyl chloride is derived.
2-(7-Methoxynaphthalen-1-yl)ethanol: A reduction product of the acetyl chloride.
Agomelatine: A melatonergic antidepressant that shares the 7-methoxynaphthalen-1-yl moiety.
Uniqueness
2-(7-Methoxynaphthalen-1-yl)acetyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to introduce the 7-methoxy-1-naphthylacetyl group into various molecules distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIAVNMNHHQBGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC(=O)Cl)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283006 | |
Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-23-3 | |
Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6836-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-1-naphthaleneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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